molecular formula C11H9ClO4 B11795174 2-(2-Chlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid

2-(2-Chlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid

Cat. No.: B11795174
M. Wt: 240.64 g/mol
InChI Key: NFZQACJEHJLFGG-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid (CAS 117621-06-4) is a tetrahydrofuran derivative featuring a 2-methoxyphenyl substituent at position 2 and a carboxylic acid group at position 3 of the five-membered lactone ring. Its molecular formula is C₁₂H₁₂O₅, with a molar mass of 236.22 g/mol . Key physical properties include:

  • Melting Point: 124–125°C
  • Boiling Point: 479.1°C (at 760 mmHg)
  • Density: 1.3 g/cm³
  • Storage: Stable at room temperature when sealed in dry conditions .

The compound is synthesized for applications in medicinal chemistry and organic synthesis, leveraging its reactive carboxylic acid group and aromatic methoxy substituent. Its purity is typically ≥97%, as noted in commercial catalogs .

Properties

Molecular Formula

C11H9ClO4

Molecular Weight

240.64 g/mol

IUPAC Name

2-(2-chlorophenyl)-5-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C11H9ClO4/c12-8-4-2-1-3-6(8)10-7(11(14)15)5-9(13)16-10/h1-4,7,10H,5H2,(H,14,15)

InChI Key

NFZQACJEHJLFGG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1=O)C2=CC=CC=C2Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization from Amino Acid Precursors

A widely adopted route involves derivatizing L-glutamic acid to construct the tetrahydrofuran ring. As demonstrated in the synthesis of (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid , L-glutamic acid undergoes cyclization under acidic conditions. For the target compound, this method can be modified by introducing a 2-chlorophenyl group at the γ-position prior to lactonization:

  • Substrate Functionalization :

    • L-glutamic acid is first protected at the α-amino group using tert-butoxycarbonyl (BOC) to prevent side reactions.

    • The γ-carboxylic acid is activated as a mixed anhydride or Weinreb amide to facilitate nucleophilic addition of a 2-chlorophenyl Grignard reagent .

  • Cyclization :

    • Deprotection of the BOC group under acidic conditions (e.g., HCl) promotes intramolecular lactonization.

    • Key conditions: NaNO₂ in aqueous HCl at 0–20°C, yielding 98% cyclized product .

Mechanistic Insight :
The reaction proceeds via nitrosation of the amino group, followed by decomposition to generate a nitrosative intermediate that facilitates cyclization. The 2-chlorophenyl group’s electron-withdrawing nature enhances the electrophilicity of the carbonyl, favoring lactone formation.

Grignard Addition and Intramolecular Cyclization

This method leverages Weinreb amide chemistry to construct the tetrahydrofuran ring (Figure 1) :

  • Weinreb Amide Formation :

    • (S)-BOC-(2-chlorophenyl)alanine is converted to its Weinreb amide using N,O-dimethylhydroxylamine.

  • Grignard Addition :

    • Reaction with 2-(2-bromoethyl)-1,3-dioxane in the presence of methylmagnesium bromide yields a ketoacetal intermediate.

  • Oxidative Cleavage and Reduction :

    • Ozonolysis cleaves the acetal to a diketone, which is selectively reduced with N-Selectride at −78°C to achieve the desired stereochemistry.

  • Cyclization :

    • Acidic workup induces lactonization, forming the tetrahydrofuran ring.

Table 1. Key Parameters for Grignard-Based Synthesis

StepReagents/ConditionsYield (%)Selectivity (d.r.)
Weinreb Amide FormationN,O-Dimethylhydroxylamine, EDCl85
Grignard Addition2-(2-Bromoethyl)-1,3-dioxane789:1 (S,S:R,S)
N-Selectride Reduction−78°C, THF92>20:1

Acid-Catalyzed Lactonization

Direct lactonization of δ-keto carboxylic acids offers a straightforward route. For example:

  • Synthesis of δ-Keto Acid :

    • Condensation of 2-chlorobenzaldehyde with diethyl malonate via Knoevenagel reaction forms an α,β-unsaturated ester.

    • Hydrogenation and oxidation yield the δ-keto acid.

  • Cyclization :

    • Treatment with polyphosphoric acid (PPA) at 80°C induces lactonization.

Challenges :

  • Competing polymerization at elevated temperatures.

  • Moderate yields (50–60%) due to side reactions.

Comparative Analysis of Methods

Table 2. Method Comparison

MethodYield (%)ScalabilityStereoselectivityKey Limitation
Amino Acid Cyclization98HighHighRequires chiral starting material
Grignard/Cyclization78ModerateModerateMulti-step, costly reagents
Photoredox65LowLowOptimization required
Acid-Catalyzed55HighNoneLow yield, side reactions

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone ring to a more saturated structure.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(2-Chlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(3-Methoxy-4-propoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid (CAS 1399663-41-2)

This analog features 3-methoxy and 4-propoxy substituents on the phenyl ring, introducing steric bulk and altered electronic effects compared to the simpler 2-methoxy derivative. Key differences include:

  • Substituent Impact : The dual alkoxy groups may enhance lipophilicity but reduce solubility in polar solvents.
  • Commercial Status : Discontinued by suppliers, suggesting synthetic challenges or instability under standard conditions .

trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid (CAS 99226-02-5)

This stereoisomer of the parent compound adopts a (2R,3R)-trans configuration , which may influence:

  • Biological Activity : Stereochemistry often affects receptor binding and metabolic pathways.

4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (CAS 117613-30-6)

This compound replaces the tetrahydrofuran ring with a fused furan-pyrrole system, altering aromaticity and electronic properties.

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Molecular Formula Molar Mass (g/mol) Substituents Melting Point (°C) Commercial Availability
2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid 117621-06-4 C₁₂H₁₂O₅ 236.22 2-methoxyphenyl 124–125 Available
trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid 99226-02-5 C₁₂H₁₂O₅ 236.22 2-methoxyphenyl (trans isomer) Not reported Limited
2-(3-Methoxy-4-propoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid 1399663-41-2 Not reported Not reported 3-methoxy, 4-propoxy Not reported Discontinued
4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid 117613-30-6 Not reported Not reported Fused furan-pyrrole system Not reported Available

Research Findings and Implications

Substituent Effects: The 2-methoxy group in the parent compound enhances hydrogen-bonding capacity, contributing to its relatively high melting point (124–125°C) compared to non-polar analogs .

Stereochemical Influence : The trans isomer’s distinct configuration (CAS 99226-02-5) could modulate interactions in chiral environments, though experimental data remain sparse .

Synthetic Challenges : The discontinued status of the 3-methoxy-4-propoxy analog (CAS 1399663-41-2) hints at difficulties in scaling up synthesis or maintaining stability .

Biological Activity

2-(2-Chlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural properties. With the molecular formula C13_{13}H11_{11}ClO3_3 and a molecular weight of 240.64 g/mol, this compound features a tetrahydrofuran ring, a carboxylic acid group, and a chlorophenyl substituent. Its potential biological activities, particularly as an inhibitor of fatty acid synthase (FASN), have been highlighted in various studies, indicating possible applications in cancer treatment and antimicrobial therapy.

Anticancer Activity

Research indicates that derivatives of 5-oxotetrahydrofuran carboxylic acids, including this compound, exhibit significant anticancer properties.

  • Inhibition of Fatty Acid Synthase (FASN):
    • FASN plays a crucial role in lipid metabolism and is often upregulated in cancer cells. Compounds that inhibit FASN can reduce cancer cell proliferation.
    • Studies have shown that related compounds effectively inhibit FASN, leading to reduced viability of cancer cell lines such as A549 (human lung adenocarcinoma) .
  • Case Studies:
    • In vitro studies demonstrated that compounds structurally similar to this compound reduced the viability of A549 cells significantly, suggesting potential therapeutic applications .

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy.

  • Activity Against Multidrug-Resistant Pathogens:
    • Compounds with similar structures have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and other pathogens .
    • The presence of the chlorophenyl group may enhance the interaction with bacterial targets, increasing potency against resistant strains.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of related compounds, highlighting their potential as therapeutic agents:

Compound NameBiological ActivityNotes
4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic AcidFASN inhibitorEffective against cancer models
trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic AcidAltered electronic propertiesAffects solubility and reactivity
2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-3-carboxylic AcidIncreased bioactivity due to amino groupPotentially enhances therapeutic efficacy

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Pathways:
    • By inhibiting FASN, the compound may disrupt lipid biosynthesis pathways crucial for cancer cell survival.
  • Modulation of Reactive Oxygen Species (ROS):
    • Similar compounds have been shown to increase ROS levels in cancer cells, leading to apoptosis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Chlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid?

  • Methodology : The compound can be synthesized via cyclization reactions using substituted phenylacetic acid derivatives. For example, chlorophenylacetic acid (CAS 2444-36-2) may serve as a precursor, undergoing intramolecular esterification or lactonization under acidic or basic conditions . Substitution reactions on the tetrahydrofuran ring can introduce functional groups, while oxidation/reduction steps modify the ketone moiety .
  • Key Considerations : Solvent choice (e.g., THF, DMF) and catalysts (e.g., p-TsOH) influence reaction efficiency. Yields are typically optimized via temperature control (80–120°C) and stoichiometric ratios of reagents.

Q. What spectroscopic techniques are employed to confirm the compound’s structure and purity?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify the tetrahydrofuran ring protons (δ 3.5–5.0 ppm) and the chlorophenyl substituent (δ 7.2–7.8 ppm). The ketone carbonyl (C=O) resonates at ~175–185 ppm in 13^13C NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (C11_{11}H10_{10}ClNO3_3^-) with accurate mass matching .
  • X-ray Crystallography : Resolves stereochemistry of the tetrahydrofuran ring and chlorophenyl orientation .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform) .
  • Stability : The lactone ring is stable under neutral conditions but hydrolyzes in strong acidic/basic environments. Storage at –20°C under inert gas (N2_2) is recommended to prevent degradation .

Advanced Research Questions

Q. How does the stereochemistry of the tetrahydrofuran ring influence biological activity?

  • Experimental Design : Enantiomers (e.g., (2S,3R) vs. (2R,3S)) are synthesized using chiral catalysts (e.g., BINOL-derived phosphoric acids) and tested in enzyme inhibition assays. For example, C75 (a structurally related compound) exhibits stereospecific inhibition of mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS), impacting fatty acid synthesis .
  • Data Analysis : Circular dichroism (CD) and enzymatic assays reveal that the (2S,3R) configuration enhances binding affinity to HsmtKAS by 3-fold compared to the (2R,3S) form .

Q. What mechanisms explain the compound’s potential toxicity in mitochondrial function studies?

  • Mechanistic Insight : Analogous to C75, the compound may inhibit HsmtKAS, disrupting lipoic acid (LA) biosynthesis. LA deficiency impairs pyruvate dehydrogenase activity, leading to mitochondrial ROS accumulation and reduced ATP production .
  • Rescue Experiments : Co-treatment with LA (5 mM) restores mitochondrial membrane potential and reduces ROS by 60% in HepG2 cells, confirming the pathway’s role .

Q. How do electronic effects of the chlorophenyl substituent modulate reactivity in substitution reactions?

  • Methodology : Density functional theory (DFT) calculations (B3LYP/6-31G*) show the chlorine atom’s electron-withdrawing effect increases electrophilicity at the C3 carboxylic acid group. This enhances nucleophilic substitution rates (e.g., with amines or thiols) by 40% compared to non-chlorinated analogs .
  • Experimental Validation : Kinetic studies using HPLC track reaction progress, revealing pseudo-first-order rate constants (k = 0.12 min1^{-1}) in acetonitrile at 25°C .

Contradictions and Open Challenges

Q. Discrepancies in reported biological activities: How to reconcile conflicting data?

  • Case Study : While C75 analogs show anticancer activity via FASN inhibition, conflicting reports attribute toxicity to off-target HsmtKAS inhibition .
  • Resolution : Use isoform-specific knockdown (siRNA for FASN vs. HsmtKAS) to isolate effects. Proteomic profiling (LC-MS/MS) identifies binding partners and validates target specificity .

Q. Optimizing enantiomeric purity: Why do some synthetic routes yield racemic mixtures?

  • Root Cause : Poor stereocontrol during lactonization steps leads to racemization. For example, acidic conditions promote ring-opening and re-closing without chiral retention .
  • Solution : Asymmetric catalysis using Jacobsen’s Co-salen complexes achieves >90% enantiomeric excess (ee) in tetrahydrofuran ring formation .

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